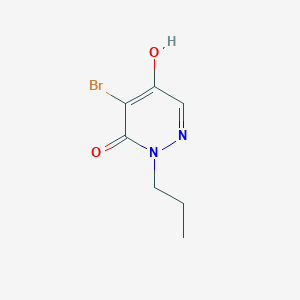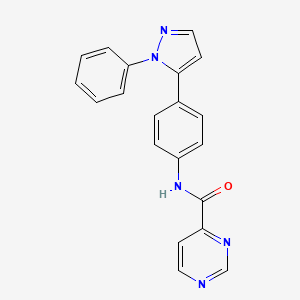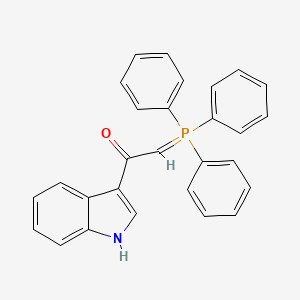![molecular formula C8H7ClN4O2S B12913322 2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-18-1](/img/structure/B12913322.png)
2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. The presence of the sulfonamide group in the structure enhances its solubility and bioavailability, making it a promising candidate for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination is usually performed using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) and thiourea.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the sulfonamide group.
Various Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
- 3-Methyl-6-(thiophen-2-yl)pyridazine
Uniqueness
2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide is unique due to its combination of a vinyl group and a sulfonamide group, which enhances its biological activity and solubility. This makes it a more potent and versatile compound compared to its analogs.
Propriétés
Numéro CAS |
570416-18-1 |
|---|---|
Formule moléculaire |
C8H7ClN4O2S |
Poids moléculaire |
258.69 g/mol |
Nom IUPAC |
2-chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S/c1-2-5-3-4-6-11-7(9)8(13(6)12-5)16(10,14)15/h2-4H,1H2,(H2,10,14,15) |
Clé InChI |
BHGNVOUNEJFADC-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(7-Phenyl[1,2]oxazolo[3,4-d]pyridazin-4-yl)phenyl]ethan-1-one](/img/structure/B12913248.png)
![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)


![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)








